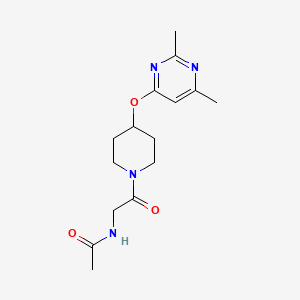![molecular formula C16H16ClNO2S B3010497 1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine CAS No. 667912-32-5](/img/structure/B3010497.png)
1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine" is a chemical entity that has been the subject of various studies due to its potential applications in medicinal chemistry. The compound features a pyrrolidine ring, which is a five-membered lactam structure, and a sulfonyl group attached to a chlorophenyl moiety. This structure is a key feature in several pharmacologically active compounds, as evidenced by research into its derivatives and analogs for activities such as calcium channel blocking, thromboxane receptor antagonism, and anticancer properties .
Synthesis Analysis
The synthesis of related sulfonylpyrrolidine derivatives has been explored in various studies. For instance, the enantiomers of a sulfonylpyrrolidine with a thienyl group were separated using chiral HPLC, and their absolute configuration was determined using VCD and DFT calculations . Another study reported the synthesis of enantiomerically pure sulfonylpyrrolidine derivatives as thromboxane receptor antagonists and thromboxane synthase inhibitors . Additionally, a method for synthesizing 2-aryl-1-sulfonylpyrrolidines from phenols and N-(4,4-diethoxybutyl)sulfonamides has been developed, showcasing the versatility of sulfonylpyrrolidine synthesis .
Molecular Structure Analysis
The molecular structure of sulfonylpyrrolidine derivatives plays a crucial role in their biological activity. The stereocenter at the pyrrolidine ring can lead to different enantiomers with distinct biological properties, as seen in the study of the functional diltiazem analogue . The structure-activity relationship is further highlighted in the discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective RORγt inverse agonists, where specific structural elements were identified as critical for achieving high selectivity against other nuclear receptors .
Chemical Reactions Analysis
Sulfonylpyrrolidine compounds can undergo various chemical reactions, which are essential for their functionalization and potential applications. For example, the sulfonation of 1-phenylsulfonyl-1H-pyrroles using chlorosulfonic acid in acetonitrile has been studied, leading to the synthesis of sulfonyl chloride derivatives that can be converted to various sulfonamide derivatives . The acid-catalyzed reaction of phenols with N-(4,4-diethoxybutyl)sulfonamides to form 2-aryl-1-sulfonylpyrrolidines is another example of the chemical reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonylpyrrolidine derivatives are influenced by their molecular structure. The presence of the sulfonyl group and the chlorophenyl moiety contributes to the compound's polarity, solubility, and potential interactions with biological targets. The enantiomers of sulfonylpyrrolidine derivatives have been shown to possess similar pharmacologic profiles and bioavailability, indicating that their physical properties do not significantly differ between the two forms . The synthesis of novel 1-(4-substituted pyridine-3-sulfonyl)-3-phenylureas with potential anticancer activity also reflects the importance of the sulfonyl group in modulating the properties of these compounds for biological applications .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine and its derivatives have been explored for their utility in various chemical syntheses and reactions. A method for synthesizing 1-(arylsulfonyl)pyrrolidines from phenols and 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine was developed, indicating a process for creating pyrrolidine-1-sulfonylarene derivatives under mild conditions (Smolobochkin et al., 2017). Additionally, this compound was used as a starting material for the synthesis of a novel series of spiro compounds showing antimicrobial activities, highlighting its potential in medicinal chemistry applications (Hafez et al., 2016).
Material Science Applications
In material science, derivatives of 1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine have been investigated for their contributions to the development of transparent aromatic polyimides. These materials exhibit high refractive indices and small birefringences, alongside good thermomechanical stabilities, making them promising for optical applications (Tapaswi et al., 2015).
Pharmacological Research
Pharmacologically, the stereoselective behavior of 1-[(4-chlorophenyl)sulfonyl]-2-(2-thienyl)pyrrolidine, a blocker of cardiovascular L-type calcium channels, has been studied. The research focused on the separation of enantiomers and their differential effects, highlighting the compound's significance in cardiovascular pharmacology (Carosati et al., 2009).
Safety and Hazards
Wirkmechanismus
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds .
Mode of Action
Compounds containing a pyrrolidine ring are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or modulating ion channels .
Biochemical Pathways
The presence of the pyrrolidine ring suggests that it may influence a variety of biological processes .
Result of Action
Compounds containing a pyrrolidine ring have been associated with a wide range of biological activities .
Eigenschaften
IUPAC Name |
1-[4-(4-chlorophenyl)phenyl]sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c17-15-7-3-13(4-8-15)14-5-9-16(10-6-14)21(19,20)18-11-1-2-12-18/h3-10H,1-2,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLHPHGZYQXXJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Chlorophenyl)phenyl]sulfonylpyrrolidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

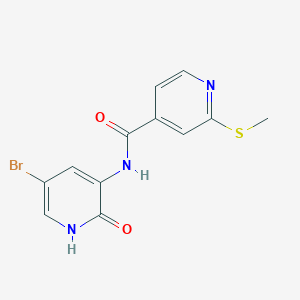
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B3010415.png)
![2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-4-chloro-1,3-benzothiazole](/img/structure/B3010416.png)
![4-[2-(2,6-Dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B3010417.png)
![2-{[(3-Methylphenyl)amino]methyl}phenol](/img/structure/B3010418.png)

![tert-butyl (1-((2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B3010423.png)
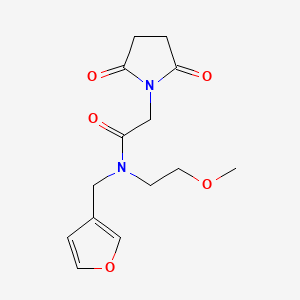
![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B3010427.png)
![N-benzyl-3-[(4-fluorophenyl)(methyl)sulfamoyl]-4-phenylthiophene-2-carboxamide](/img/structure/B3010428.png)
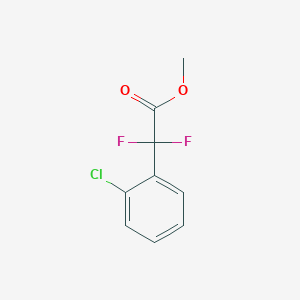
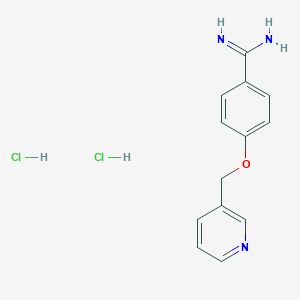
![N-(2,6-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B3010432.png)
